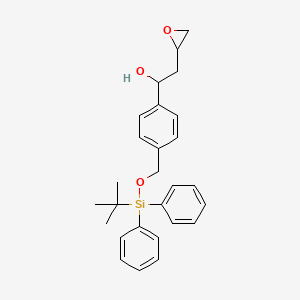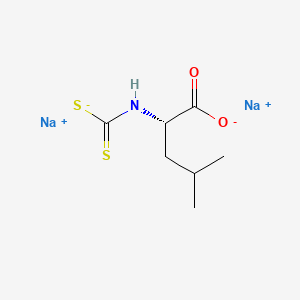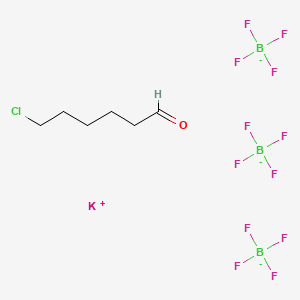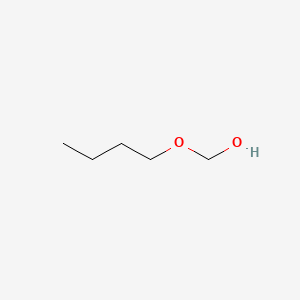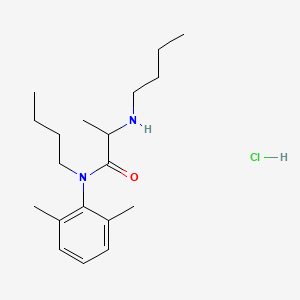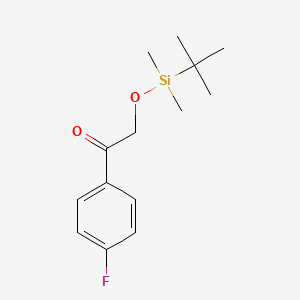
2-(tert-Butyl-dimethylsilanyloxy)-1-(4-fluorophenyl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl-dimethylsilanyloxy)-1-(4-fluorophenyl)-ethanone is an organic compound that features a tert-butyl-dimethylsilanyloxy group and a 4-fluorophenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl-dimethylsilanyloxy)-1-(4-fluorophenyl)-ethanone typically involves the protection of a hydroxyl group with a tert-butyl-dimethylsilyl (TBDMS) group, followed by the introduction of a 4-fluorophenyl group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl-dimethylsilanyloxy)-1-(4-fluorophenyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(tert-Butyl-dimethylsilanyloxy)-1-(4-fluorophenyl)-ethanoic acid.
Reduction: Formation of 2-(tert-Butyl-dimethylsilanyloxy)-1-(4-fluorophenyl)-ethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(tert-Butyl-dimethylsilanyloxy)-1-(4-fluorophenyl)-ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl-dimethylsilanyloxy)-1-(4-fluorophenyl)-ethanone involves its interaction with specific molecular targets. The tert-butyl-dimethylsilanyloxy group can protect reactive hydroxyl groups, allowing selective reactions to occur at other sites. The 4-fluorophenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyl-dimethylsilanyloxy)-1-phenylethanone: Lacks the fluorine atom, resulting in different reactivity and properties.
2-(tert-Butyl-dimethylsilanyloxy)-1-(4-chlorophenyl)-ethanone: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.
2-(tert-Butyl-dimethylsilanyloxy)-1-(4-methylphenyl)-ethanone: Features a methyl group, affecting its steric and electronic properties.
Uniqueness
2-(tert-Butyl-dimethylsilanyloxy)-1-(4-fluorophenyl)-ethanone is unique due to the presence of both the tert-butyl-dimethylsilanyloxy group and the 4-fluorophenyl group. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
935534-38-6 |
|---|---|
Molecular Formula |
C14H21FO2Si |
Molecular Weight |
268.40 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C14H21FO2Si/c1-14(2,3)18(4,5)17-10-13(16)11-6-8-12(15)9-7-11/h6-9H,10H2,1-5H3 |
InChI Key |
HNOWIUIMFRYRKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


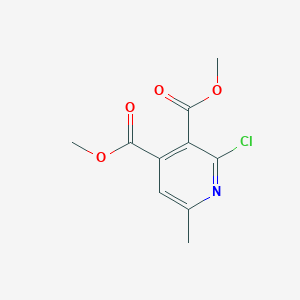
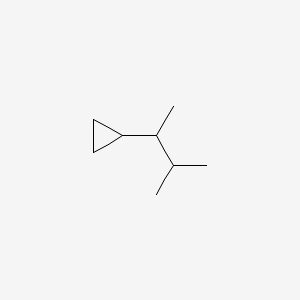
![[tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate](/img/structure/B13789116.png)

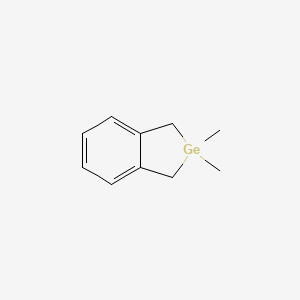
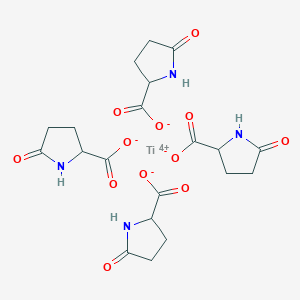
![5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one](/img/structure/B13789138.png)
